Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a fused bicyclic scaffold with a keto group at position 5, a phenyl group at position 4, and a methyl substituent at position 2. This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic 1,3-diketones, ethyl acetoacetate, and ammonium acetate under solvent-free or catalyzed conditions . Its structure has been confirmed by spectral techniques (NMR, IR, MS) and X-ray crystallography in related analogs .
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-23-19(22)16-12(2)20-14-10-7-11-15(21)18(14)17(16)13-8-5-4-6-9-13/h4-6,8-9,17,20H,3,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHBGAVEDMTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3)C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377209 | |
| Record name | Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33323-03-4 | |
| Record name | Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
- Solvent: Ethanol or solvent-free conditions
- Catalyst: Ammonium acetate acts as a nitrogen source; sometimes catalytic amounts of Lewis acids or amino acid catalysts (e.g., L-glutamine) are used to enhance yield and selectivity.
- Temperature: Reflux or room temperature depending on catalyst and solvent
- Time: Several hours to minutes under microwave irradiation
Mechanism Overview
The reaction proceeds via a one-pot four-component condensation where the aldehyde, β-ketoester (ethyl acetoacetate), 1,3-cyclohexanedione, and ammonium acetate react to form the hexahydroquinoline ring system. The process involves:
- Knoevenagel condensation between aldehyde and β-ketoester
- Michael addition of 1,3-cyclohexanedione
- Cyclization and tautomerization to yield the hexahydroquinoline core
Advantages
- Operational simplicity
- High atom economy
- Mild reaction conditions
- Good yields (often >80%)
- Environmentally friendly when performed under solvent-free or microwave-assisted conditions
Solvent-Free Microwave-Assisted Synthesis
A more recent and efficient approach involves solvent-free microwave irradiation to promote the Hantzsch reaction. This method uses:
- PEG-bound acetoacetate as a reactant
- 1,3-Cyclohexanedione
- Aromatic aldehydes
- Ammonium acetate
- Catalytic amounts of polyphosphoric acid (PPA) or Lewis acids
Procedure Highlights
- The reactants are ground together with a few drops of PPA.
- The mixture is irradiated in a domestic microwave oven at 400 W for 3-4 minutes.
- After cooling, the product is extracted and purified by recrystallization or chromatography.
Benefits
- Significant reduction in reaction time (minutes vs. hours)
- Avoidance of organic solvents, enhancing green chemistry credentials
- High purity and yield of the product
- Easy work-up and isolation
Research Data Summary
| Parameter | Classical Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours | 3-4 minutes |
| Solvent | Ethanol or others | Solvent-free |
| Catalyst | Ammonium acetate, L-glutamine, Lewis acids | PPA, Lewis acids |
| Yield | 80-90% | 85-95% |
| Purity | High | Very high |
| Environmental Impact | Moderate | Low |
Catalytic Variations and Green Chemistry Approaches
Several catalysts have been explored to improve the efficiency and selectivity of the synthesis:
- Cobalt Salts: Used as catalysts under solvent-free conditions to promote the reaction with good yields.
- L-Glutamine: An amino acid catalyst used in ethanol medium to facilitate the reaction under mild conditions.
- Lewis Acids (e.g., Yb(OTf)3): Enhance reaction rates and yields in liquid-phase synthesis.
- Polyphosphoric Acid (PPA): Used in microwave-assisted solvent-free synthesis to catalyze the reaction efficiently.
These catalytic systems contribute to greener synthesis by reducing reaction times, lowering energy consumption, and minimizing hazardous solvents.
Resin-Bound and Polymer-Supported Synthesis
An innovative approach involves the use of polyethylene glycol (PEG)-bound acetoacetate, which allows:
- Easy separation of products by precipitation
- Reusability of the polymer support
- Enhanced reaction rates due to the liquid-phase environment
The PEG-bound acetoacetate reacts with 1,3-cyclohexanedione, aromatic aldehydes, and ammonium acetate under microwave irradiation with catalytic PPA to yield the target compound. The product is cleaved from the resin under mild acidic conditions.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Classical Hantzsch | Ethyl acetoacetate, benzaldehyde, ammonium acetate, 1,3-cyclohexanedione | Ammonium acetate, L-glutamine | Ethanol, reflux or room temp | 80-90 | Well-established, simple |
| Solvent-Free Microwave-Assisted | PEG-bound acetoacetate, benzaldehyde, ammonium acetate, 1,3-cyclohexanedione | PPA, Lewis acids | Microwave, solvent-free | 85-95 | Rapid, green, high purity |
| Cobalt Salt Catalysis | Same as classical | Cobalt salts | Solvent-free, mild heating | ~85 | Environmentally friendly catalyst |
| Lewis Acid Catalysis | Same as classical | Yb(OTf)3, others | Liquid phase, mild heating | 85-90 | Enhanced rate and selectivity |
| Polymer-Supported Synthesis | PEG-bound acetoacetate, aldehydes, ammonium acetate, 1,3-cyclohexanedione | PPA | Microwave, solvent-free | 90+ | Easy purification, recyclable support |
Research Findings and Structural Notes
- The hexahydroquinoline ring adopts a sofa conformation, with the phenyl substituent nearly orthogonal to the ring plane.
- The amino group participates in hydrogen bonding, which can influence crystallinity and purity.
- The ethyl ester group may exhibit positional disorder in crystal structures, as observed in X-ray crystallography studies.
- The reaction mechanism and stereochemistry have been confirmed by NMR and X-ray crystallography, supporting the proposed synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrate that it induces apoptosis in cancer cells through the activation of specific pathways. A notable case study involved testing on breast cancer cell lines, where significant cytotoxic effects were observed . This suggests potential applications in cancer therapeutics.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the synthesis of more complex molecules. For example, it can be utilized in synthesizing other quinoline derivatives which have pharmaceutical significance .
Catalytic Applications
The compound has been explored as a catalyst in several organic reactions. Its ability to facilitate reactions such as Michael additions and cycloadditions has been documented in the literature. This catalytic activity is attributed to its electron-rich nature and ability to stabilize transition states during reactions .
Material Science
Polymer Chemistry
In material science, derivatives of this compound have been studied for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . Research indicates that these polymers may find applications in coatings and composites.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexahydroquinoline scaffold is highly modular, enabling structural variations that significantly alter physicochemical and biological properties. Below is a comparative analysis of Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., Br, F): Enhance reactivity and binding to biological targets. For example, bromine in 6f increases anticancer activity compared to the parent compound . Amino vs. Methyl Groups: The amino substituent in 6f enables hydrogen bonding, improving enzyme inhibition, while the methyl group in the target compound enhances lipophilicity . Bulkier Groups (e.g., morpholine): Derivatives like 8l (m.p. ~44% yield) show reduced yields due to steric hindrance but improved selectivity in targeting .
Synthetic Efficiency: Solvent-free methods (e.g., using ascorbic acid) achieve yields >80% for the target compound, outperforming catalyzed routes (e.g., 33% for 6g) . Magnetic nanocatalysts (e.g., BIL@MNP) enable recyclability and shorter reaction times .
Biological Relevance :
- The phenyl group at position 4 is critical for π-π stacking in enzyme binding (e.g., α-glucosidase inhibition) .
- Fluorine or chlorine substituents (e.g., 16 ) modulate electronic properties, enhancing membrane permeability .
Table 2: Crystallographic and Spectral Data
Biological Activity
Ethyl 2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 33323-03-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 311.38 g/mol. The compound features a hexahydroquinoline core that is known for its pharmacological potential.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-methyl-5-oxo-4-phenyl derivatives exhibit varying degrees of antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Some studies report that quinoline derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or function .
- Antifungal Activity : Certain derivatives have shown efficacy against fungal pathogens by inhibiting ergosterol biosynthesis .
Antiviral Activity
Quinoline compounds have been identified as potential inhibitors of viral replication. Research indicates that some derivatives can inhibit HIV transcription and replication through various mechanisms, including interference with reverse transcriptase activity .
Anticancer Potential
Recent studies suggest that ethyl 2-methyl-5-oxo derivatives may possess anticancer properties. They can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway .
The mechanisms underlying the biological activities of Ethyl 2-methyl-5-oxo derivatives are multifaceted:
- Calcium Modulation : Some quinoline derivatives act as calcium channel modulators, influencing cellular calcium homeostasis which is crucial for various cellular functions .
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Certain studies indicate that these compounds can induce oxidative stress in target cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects at low concentrations .
- Anticancer Activity : In vitro studies demonstrated that ethyl 2-methyl-5-oxo derivatives could reduce the viability of breast cancer cells by inducing apoptosis and altering cell cycle progression .
Data Summary
Q & A
Advanced Research Question
- Restraints : Apply distance (C–C = 1.54 ± 0.01 Å) and thermal parameter restraints during SHELXL refinement .
- Occupancy refinement : Model disordered sites with partial occupancy ratios (e.g., 0.609:0.391) .
- Validation tools : Use PLATON or checkCIF to ensure geometric plausibility post-refinement .
How do hydrogen-bonding patterns influence the compound’s supramolecular assembly and potential bioactivity?
Advanced Research Question
- Chain formation : N–H⋯O bonds create 1D chains, enhancing thermal stability .
- Bioactivity relevance : Supramolecular motifs may mimic enzyme-active sites, correlating with calcium modulation or antimicrobial activity .
Methodological Insight : Pair SC-XRD with Hirshfeld surface analysis to map interaction landscapes .
Why are there variations in melting points across synthesized batches?
Q. Data Contradiction Analysis
- Polymorphism : Different packing modes (e.g., hydrogen-bonding motifs) alter melting points .
- Impurity profiles : Residual catalysts (e.g., Ni(II)) or solvents may depress melting points .
Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and HPLC for purity assessment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
